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Compound of Interest

Compound Name: 5-Boc-5-azaspirof2.5]octane
CAS No.: 1416013-81-4
Cat. No.: B1401409
Get Quote
. J

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar,
aromatic-heavy compounds to three-dimensional (3D) architectures. The piperidine ring is a
ubiquitous pharmacophore, yet it often suffers from metabolic liability (oxidative clearance) and
promiscuous binding due to conformational flexibility.

5-Boc-5-azaspiro[2.5]octane represents a high-value bioisostere of piperidine. By fusing a
cyclopropane ring in a spiro-fashion to the piperidine core, this scaffold introduces significant
physicochemical advantages without altering the fundamental binding vector of the nitrogen
lone pair.

Key Advantages:

» Conformational Locking: The spiro-cyclopropane moiety restricts the "chair-flip" dynamics of
the piperidine ring, reducing the entropic penalty upon protein binding.

o Metabolic Blocking: The quaternary spiro-carbon (C3) effectively blocks oxidative
metabolism at the

-position relative to the nitrogen, a common "soft spot” in piperidine drugs.
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e pKa Modulation: The increased s-character of the cyclopropane ring exerts an electron-
withdrawing inductive effect (

), lowering the basicity of the amine (approx. 1.0-1.5 log units vs. piperidine). This often
improves membrane permeability and reduces hERG liability.

Physicochemical Profiling: Piperidine vs. Spiro-
Analog

The following table contrasts the core properties of the parent piperidine against the 5-

azaspiro[2.5]octane scaffold.

o 5- Impact on Drug
Property Piperidine _ _
Azaspiro[2.5]octane Design
Reduced entropy
Bicyclic, spiro-
Structure Monocyclic, flexible ) _y__ P penalty (
rigidified
).
Improved
Basicity (pKa) ~11.2 ~9.8 -10.2 permeability; reduced
lysosomal trapping.
Slight increase;
Lipophilicity (cLogP) 0.84 ~1.35 balances solubility vs.
permeability.
Maintains high 3D
Fsp? Score 1.0 1.0

character.

Metabolic Stability

Low (prone to
CYP450 oxidation at
C2/C3)

High (C3 blocked by

spiro-fusion)

Extended half-life (

).

Vector Orientation

Equatorial/Axial flux

Biased Equatorial

Defined exit vectors

for substituents.

Strategic Design Logic
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The following diagram illustrates the decision matrix for selecting the spiro-scaffold during Lead
Optimization.

Mechanism of Action
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Click to download full resolution via product page

Figure 1: Decision workflow for transitioning from a labile piperidine hit to a stable spiro-analog.

Experimental Protocols

The following protocols outline the handling of 5-Boc-5-azaspiro[2.5]octane (CAS: 143306-
64-3 for the 8-oxo derivative, or generic scaffold). These methods are optimized to prevent the
loss of the volatile free amine and ensure complete conversion.

Protocol A: Boc-Deprotection & Free Base Isolation

Context: The free amine of 5-azaspiro[2.5]octane is a low-molecular-weight secondary amine
and can be volatile. Acid salts are preferred for storage.

Dissolution: Dissolve 1.0 equiv (e.g., 500 mg) of 5-Boc-5-azaspiro[2.5]octane in DCM (5
mL/mmol).

Acidolysis: Add 4M HCI in Dioxane (5.0 equiv) dropwise at 0°C.

o Note: TFA/DCM (1:[1]1) can be used, but removing excess TFA is difficult without forming
the volatile free base. HCl/Dioxane precipitates the salt directly.

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with
Ninhydrin; Boc material is silent, amine stains red/purple).

Work-up (Salt Formation):
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o Dilute with diethyl ether (10 mL/mmol).
o Filter the white precipitate (Hydrochloride salt).
o Wash with cold ether (

).

o Yield: Typically >95% as the HCI salt.

o Storage: Store at -20°C. Hygroscopic.

Protocol B: SNAr Coupling (Heteroaryl Displacement)

Context: Attaching the spiro-core to a heteroaromatic scaffold (e.g., chloropyridine,
chloropyrimidine).

¢ Reagents:

o

Amine: 5-azaspiro[2.5]octane HCI salt (1.0 equiv).

[¢]

Electrophile: 2-Chloro-pyrimidine (or equivalent) (1.1 equiv).
o Base:

(3.0 equiv) or DIPEA (3.0 equiv).

[e]

Solvent: DMSO or NMP (anhydrous).

e Procedure:
o Combine amine salt, electrophile, and base in a sealed vial.
o Heat to 80-100°C for 4—-12 hours.

o QC Check: LCMS should show Product

o Purification:
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o Dilute with EtOAc, wash with water (

) to remove DMSO.
o Dry organic layer (

) and concentrate.

o Flash Chromatography (Hexane/EtOAC).

Protocol C: Reductive Amination (Aldehyde Coupling)

Context: Linking the spiro-amine to an aliphatic or aromatic aldehyde.
e Imine Formation:

o Dissolve 5-azaspiro[2.5]octane HCI salt (1.0 equiv) and Aldehyde (1.0 equiv) in DCE
(Dichloroethane).

o Add DIPEA (1.0 equiv) to neutralize the salt.
o Add
(anhydrous, 200 mg/mmol) to sequester water. Stir for 1 hour at RT.
e Reduction:
o Add
(1.5 equiv) in one portion.
o Stir at RT for 16 hours.
e Quench:
o Add saturated
solution. Stir vigorously for 20 mins.

o Extraction: Extract with DCM (
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Synthetic Workflow Visualization
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Figure 2: Synthetic divergence from the protected building block to final library generation.
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Disclaimer:This protocol is intended for research purposes only. Always consult the Safety Data
Sheet (SDS) for 5-Boc-5-azaspiro[2.5]octane before handling. The synthesis of bioactive
compounds should be conducted in a fume hood by trained personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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